2-(3,7-Dimethylocta-2,6-dienyl)phenol
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Overview
Description
2-(3,7-Dimethylocta-2,6-dienyl)phenol is a monoterpenoid compound with the molecular formula C16H22O. It is characterized by a phenol group attached to a 3,7-dimethylocta-2,6-dienyl chain. This compound is known for its presence in various natural products and has been studied for its diverse chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,7-Dimethylocta-2,6-dienyl)phenol typically involves the alkylation of phenol with geranyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone. The reaction mixture is heated to reflux, and the product is isolated through standard extraction and purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(3,7-Dimethylocta-2,6-dienyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The double bonds in the 3,7-dimethylocta-2,6-dienyl chain can be reduced to form saturated derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is commonly employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-(3,7-Dimethylocta-2,6-dienyl)phenol has been extensively studied for its applications in various fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-(3,7-Dimethylocta-2,6-dienyl)phenol involves its interaction with cellular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The 3,7-dimethylocta-2,6-dienyl chain can interact with lipid membranes, affecting membrane fluidity and permeability. These interactions lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
Geraniol: A monoterpenoid alcohol with similar structural features.
Citral: An aldehyde with a similar 3,7-dimethylocta-2,6-dienyl chain.
Uniqueness
2-(3,7-Dimethylocta-2,6-dienyl)phenol is unique due to its combination of a phenol group and a 3,7-dimethylocta-2,6-dienyl chain, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for research and industrial use .
Properties
CAS No. |
80508-10-7 |
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Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
2-(3,7-dimethylocta-2,6-dienyl)phenol |
InChI |
InChI=1S/C16H22O/c1-13(2)7-6-8-14(3)11-12-15-9-4-5-10-16(15)17/h4-5,7,9-11,17H,6,8,12H2,1-3H3 |
InChI Key |
GWMVTXXXCDWZQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCC1=CC=CC=C1O)C)C |
Origin of Product |
United States |
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